methyl 3-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by its unique structure, which includes a benzothiophene core, a fluorine atom, and a sulfonyl group attached to a bipiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps. One common approach is to start with the benzothiophene core, which is then functionalized with a fluorine atom and a carboxylate group. The bipiperidine moiety is introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.
Substitution: The fluorine atom and other substituents on the benzothiophene core can be replaced with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Material Science: Its properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies:
Mechanism of Action
The mechanism of action of methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as its role in inhibiting certain enzymes or interacting with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-chloro-1-benzothiophene-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl 3-({4’-carbamoyl-[1,4’-bipiperidine]-1’-yl}sulfonyl)-4-fluoro-1-benzothiophene-2-carboxylate imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and highlights its potential for specialized applications in medicinal chemistry and material science.
Properties
IUPAC Name |
methyl 3-(4-carbamoyl-4-piperidin-1-ylpiperidin-1-yl)sulfonyl-4-fluoro-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S2/c1-30-19(26)17-18(16-14(22)6-5-7-15(16)31-17)32(28,29)25-12-8-21(9-13-25,20(23)27)24-10-3-2-4-11-24/h5-7H,2-4,8-13H2,1H3,(H2,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CADGYSVKARJBNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)N3CCC(CC3)(C(=O)N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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